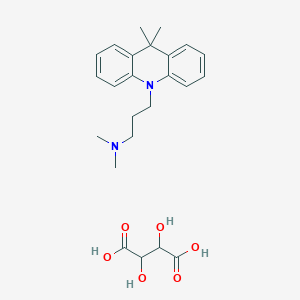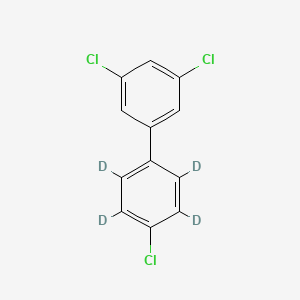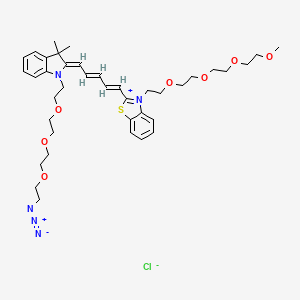
2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimetacrine tartrate, also known as dimethacrine tartrate, is a tricyclic antidepressant used primarily in Europe for the treatment of depression. It was formerly used in Japan as well. This compound is known for its imipramine-like effects, although it has been found to have lower efficacy in comparison to imipramine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimetacrine tartrate is synthesized through a multi-step process involving the reaction of 9,9-dimethylacridine with dimethylamine and propylamine. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
In industrial settings, the production of dimetacrine tartrate involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as crystallization and purification to obtain the final product in its tartrate salt form .
Chemical Reactions Analysis
Types of Reactions
Dimetacrine tartrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of dimetacrine tartrate, which can be used for further chemical modifications or as intermediates in pharmaceutical synthesis .
Scientific Research Applications
Dimetacrine tartrate has several scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Studied for its antidepressant effects and potential use in treating other psychiatric disorders.
Industry: Used in the development of new antidepressant drugs and as a reference standard in pharmaceutical quality control
Mechanism of Action
Dimetacrine tartrate exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This leads to an enhancement of mood and alleviation of depressive symptoms. The compound also interacts with various receptors in the brain, including acetylcholinesterase, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another tricyclic antidepressant with similar effects but higher efficacy.
Amitriptyline: Known for its strong sedative effects and used in the treatment of depression and chronic pain.
Nortriptyline: A metabolite of amitriptyline with fewer side effects and used for similar indications.
Uniqueness
Dimetacrine tartrate is unique in its chemical structure, which includes a 9,9-dimethylacridine moiety. This structural feature distinguishes it from other tricyclic antidepressants and may contribute to its specific pharmacological profile .
Properties
Molecular Formula |
C24H32N2O6 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H6O6/c1-20(2)16-10-5-7-12-18(16)22(15-9-14-21(3)4)19-13-8-6-11-17(19)20;5-1(3(7)8)2(6)4(9)10/h5-8,10-13H,9,14-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
IIYKUJVECNNTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)


![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)

![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)
![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)

![3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate](/img/structure/B15126062.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)

